molecular formula C9H7F2NO2 B6359624 4-Acetamido-3,5-difluorobenzaldehyde CAS No. 1357624-48-6

4-Acetamido-3,5-difluorobenzaldehyde

Cat. No. B6359624
CAS RN: 1357624-48-6
M. Wt: 199.15 g/mol
InChI Key: YTTBVGOTJSRNJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Acetamido-3,5-difluorobenzaldehyde (4-A3,5-DFBA) is an important organic intermediate compound used in the synthesis of a variety of pharmaceuticals and other organic materials. It is a colorless liquid with a molecular weight of 243.09 g/mol. 4-A3,5-DFBA is a highly reactive compound, and it is a common starting material for the synthesis of many pharmaceuticals and other organic compounds.

Mechanism of Action

4-Acetamido-3,5-difluorobenzaldehyde is a highly reactive compound, and it is capable of forming covalent bonds with other molecules. This allows it to form complexes with other molecules, which can then be used in a variety of chemical reactions. It can also be used to form polymers, which can be used in a variety of applications.
Biochemical and Physiological Effects
4-Acetamido-3,5-difluorobenzaldehyde has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that 4-Acetamido-3,5-difluorobenzaldehyde can inhibit the growth of certain bacteria and fungi, as well as inhibit the production of certain toxins. In vivo studies have shown that 4-Acetamido-3,5-difluorobenzaldehyde can have anti-inflammatory effects, as well as a variety of other effects on the body.

Advantages and Limitations for Lab Experiments

4-Acetamido-3,5-difluorobenzaldehyde has several advantages for use in laboratory experiments. It is a highly reactive compound, which makes it useful for a variety of chemical reactions. It is also relatively inexpensive and readily available. However, 4-Acetamido-3,5-difluorobenzaldehyde is a highly reactive compound, and it can be hazardous if not handled properly. It should be handled with care and stored in a cool, dry place.

Future Directions

There are a number of potential future directions for research into 4-Acetamido-3,5-difluorobenzaldehyde. These include further investigation into its biochemical and physiological effects, as well as its potential applications in drug synthesis. Additionally, further research into its use as a starting material for the synthesis of other organic compounds could be beneficial. Finally, further research into its potential toxicity and safety could be beneficial.

Synthesis Methods

4-Acetamido-3,5-difluorobenzaldehyde can be synthesized from the reaction of 4-amino-3,5-difluorobenzaldehyde (4-A3,5-DFB) and acetic anhydride in the presence of a catalyst. The reaction takes place at room temperature and is completed in about 1-2 hours. The reaction is shown below:
4-A3,5-DFB + CH3COOH → 4-Acetamido-3,5-difluorobenzaldehyde + CH3COOCOOH

Scientific Research Applications

4-Acetamido-3,5-difluorobenzaldehyde is used in a variety of scientific research applications, including the synthesis of pharmaceuticals and other organic compounds. It has been used to synthesize a variety of drugs, including antimalarials, anti-inflammatory drugs, and anti-cancer drugs. It is also used in the synthesis of dyes, pesticides, and other organic compounds.

properties

IUPAC Name

N-(2,6-difluoro-4-formylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F2NO2/c1-5(14)12-9-7(10)2-6(4-13)3-8(9)11/h2-4H,1H3,(H,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTTBVGOTJSRNJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C=C(C=C1F)C=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Acetamido-3,5-difluorobenzaldehyde

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